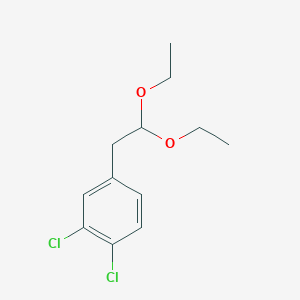
1,2-Dichloro-4-(2,2-diethoxyethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-4-(2,2-diethoxyethyl)benzene is an organic compound with the molecular formula C12H16Cl2O2. It is a derivative of benzene, where two chlorine atoms are substituted at the 1 and 2 positions, and a 2,2-diethoxyethyl group is attached at the 4 position. This compound is typically a colorless or slightly yellow liquid and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-(2,2-diethoxyethyl)benzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction, where benzene is chlorinated to introduce chlorine atoms at the desired positions. The 2,2-diethoxyethyl group can be introduced through a Friedel-Crafts alkylation reaction using appropriate reagents and catalysts .
Industrial Production Methods
This process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-4-(2,2-diethoxyethyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorine atoms to hydrogen, resulting in the formation of 4-(2,2-diethoxyethyl)benzene.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce dechlorinated derivatives .
Scientific Research Applications
1,2-Dichloro-4-(2,2-diethoxyethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-(2,2-diethoxyethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects are mediated through specific pathways, including oxidative stress and modulation of signaling cascades .
Comparison with Similar Compounds
Similar Compounds
1,2-Dichlorobenzene: A simpler derivative with only two chlorine atoms and no additional functional groups.
4-(2,2-Diethoxyethyl)benzene: Lacks the chlorine atoms, making it less reactive in certain chemical reactions.
1,4-Dichloro-2-(2,2-diethoxyethyl)benzene: A positional isomer with chlorine atoms at different positions.
Uniqueness
1,2-Dichloro-4-(2,2-diethoxyethyl)benzene is unique due to the presence of both chlorine atoms and the 2,2-diethoxyethyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Properties
Molecular Formula |
C12H16Cl2O2 |
|---|---|
Molecular Weight |
263.16 g/mol |
IUPAC Name |
1,2-dichloro-4-(2,2-diethoxyethyl)benzene |
InChI |
InChI=1S/C12H16Cl2O2/c1-3-15-12(16-4-2)8-9-5-6-10(13)11(14)7-9/h5-7,12H,3-4,8H2,1-2H3 |
InChI Key |
JYHKPUJDZSZWDT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC1=CC(=C(C=C1)Cl)Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















